2,2'-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)
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Overview
Description
The compound “2-{3-[(2-{[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]AMINO}ETHYL)AMINO]PROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic molecule featuring multiple functional groups, including isoindole and amide groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the isoindole core and subsequent functionalization. Typical synthetic routes may include:
Formation of Isoindole Core: This can be achieved through cyclization reactions involving precursors such as phthalic anhydride and amines.
Functionalization: Introduction of the propyl and amino groups can be done through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The isoindole core can be oxidized to form quinone-like structures.
Reduction: Reduction of the amide groups can lead to the formation of amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, compounds with isoindole structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also exhibit antimicrobial or anticancer activities.
Medicine
In medicinal chemistry, such compounds are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting various diseases.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with isoindole structures can interact with proteins, enzymes, or nucleic acids, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share a similar core structure and are used in various chemical and biological applications.
Isoindoline Derivatives: These compounds have a similar isoindole core and exhibit comparable chemical properties.
Uniqueness
The uniqueness of “2-{3-[(2-{[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]AMINO}ETHYL)AMINO]PROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” lies in its specific functionalization, which may impart unique biological activities or chemical reactivity not seen in other similar compounds.
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[3-[2-[3-(1,3-dioxoisoindol-2-yl)propylamino]ethylamino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H26N4O4/c29-21-17-7-1-2-8-18(17)22(30)27(21)15-5-11-25-13-14-26-12-6-16-28-23(31)19-9-3-4-10-20(19)24(28)32/h1-4,7-10,25-26H,5-6,11-16H2 |
InChI Key |
XLHXDJJWXSDWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCNCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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